molecular formula C15H9ClF2N4O B15281817 N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15281817
M. Wt: 334.71 g/mol
InChI Key: VAPORDPXRUXVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound with a complex structure that includes a triazole ring, chlorophenyl, and difluorophenyl groups

Preparation Methods

The synthesis of N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Addition of the difluorophenyl group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring and the chlorophenyl and difluorophenyl groups play a crucial role in its activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biological pathways.

Comparison with Similar Compounds

N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds such as:

  • N-(3-chlorophenyl)-2-[(3,4-difluorophenyl)amino]acetamide
  • (3-chlorophenyl)(3,4-difluorophenyl)methanamine

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C15H9ClF2N4O

Molecular Weight

334.71 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H9ClF2N4O/c16-9-2-1-3-10(6-9)20-15(23)14-19-8-22(21-14)11-4-5-12(17)13(18)7-11/h1-8H,(H,20,23)

InChI Key

VAPORDPXRUXVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.